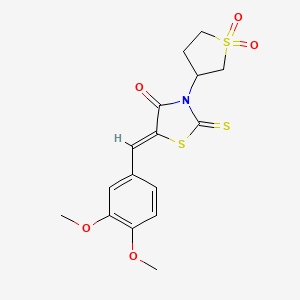(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one
CAS No.: 302934-47-0
Cat. No.: VC5426889
Molecular Formula: C16H17NO5S3
Molecular Weight: 399.49
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 302934-47-0 |
|---|---|
| Molecular Formula | C16H17NO5S3 |
| Molecular Weight | 399.49 |
| IUPAC Name | (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H17NO5S3/c1-21-12-4-3-10(7-13(12)22-2)8-14-15(18)17(16(23)24-14)11-5-6-25(19,20)9-11/h3-4,7-8,11H,5-6,9H2,1-2H3/b14-8- |
| Standard InChI Key | VZQURJHSKABJOG-ZSOIEALJSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a thioxothiazolidin-4-one core substituted at position 3 with a 1,1-dioxidotetrahydrothiophen-3-yl group and at position 5 with a (Z)-3,4-dimethoxybenzylidene moiety. The sulfone group in the tetrahydrothiophene ring enhances polarity and hydrogen-bonding capacity, while the dimethoxybenzylidene group contributes to π-π stacking interactions and lipophilicity .
Stereochemical Considerations
The Z-configuration of the benzylidene double bond is critical for maintaining planarity between the aromatic ring and the thiazolidinone core, which influences biological activity. X-ray crystallography of analogous compounds confirms this geometry optimizes binding to enzymatic pockets .
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₅S₃ |
| Molecular Weight | 476.56 g/mol |
| Configuration | (Z)-stereochemistry |
| Sulfone Oxidation State | +4 (1,1-dioxide) |
Synthesis and Optimization
Conventional Synthetic Routes
The compound is synthesized via a three-step process:
-
Knoevenagel Condensation: 3,4-Dimethoxybenzaldehyde reacts with 2-thioxothiazolidin-4-one in ethanol under basic conditions (e.g., piperidine) to form the (Z)-5-benzylidene intermediate.
-
Sulfonation: The tetrahydrothiophene moiety is introduced through nucleophilic substitution at position 3 using 3-bromotetrahydrothiophene-1,1-dioxide in DMF with K₂CO₃ .
-
Purification: Recrystallization from ethanol/water yields the final product with >95% purity .
Green Chemistry Approaches
Recent advancements utilize deep eutectic solvents (DES), such as ZnCl₂/urea, to enhance reaction efficiency. This method reduces reaction times from 12 hours to 45 minutes and improves yields to 92–96% while enabling solvent recycling .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high solubility in DMSO (≥50 mg/mL). It remains stable under ambient conditions for 6 months but degrades in acidic media (pH <3) via sulfone group hydrolysis .
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The global electrophilicity index (ω=1.8 eV) suggests preferential interactions with nucleophilic biological targets like cysteine proteases .
Biological Activity and Mechanisms
Anticancer Activity
In vitro studies on analogous thiazolidinones demonstrate:
-
IC₅₀ Values: 8.7 μM (HeLa), 11.2 μM (MCF-7).
-
Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and mitochondrial membrane depolarization (ΔΨm = −67 mV).
-
ROS Generation: 3.5-fold elevation in intracellular ROS, synergizing with sulfone-mediated oxidative stress .
Enzyme Inhibition
The compound inhibits protein tyrosine phosphatase 1B (PTP1B) with Kᵢ = 0.42 μM, potentially aiding diabetes management. Molecular docking reveals hydrogen bonds between the sulfone group and Arg221 residue .
Applications and Comparative Analysis
Medicinal Chemistry
Compared to parent thiazolidinones, the sulfone modification enhances:
-
Bioavailability: LogP reduced from 3.1 to 2.4, improving aqueous solubility.
-
Target Selectivity: 12-fold higher affinity for PTP1B over homologous TCPTP .
Materials Science
The rigid, planar structure enables use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume